molecular formula C10H12F3NO2 B15310102 2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol

2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B15310102
M. Wt: 235.20 g/mol
InChI Key: KSPAVDBPCUKAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol is a chemical compound with the molecular formula C10H12F3NO2 It is known for its unique structure, which includes a trifluoromethyl group, a methoxy group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol typically involves the reaction of 4-methoxy-3-(trifluoromethyl)benzaldehyde with an appropriate amine source under reductive amination conditions. Common reagents used in this process include sodium cyanoborohydride or hydrogen gas with a suitable catalyst such as palladium on carbon. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino alcohol moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-[4-(trifluoromethoxy)phenyl]ethan-1-ol
  • 2-Amino-2-[4-fluorophenyl]ethan-1-ol
  • 2-Amino-2-[4-methoxyphenyl]ethan-1-ol

Uniqueness

2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the presence of both a methoxy group and a trifluoromethyl group on the aromatic ring. This combination of functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

2-amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H12F3NO2/c1-16-9-3-2-6(8(14)5-15)4-7(9)10(11,12)13/h2-4,8,15H,5,14H2,1H3

InChI Key

KSPAVDBPCUKAQE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.